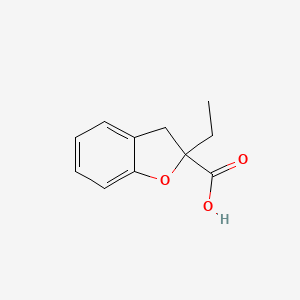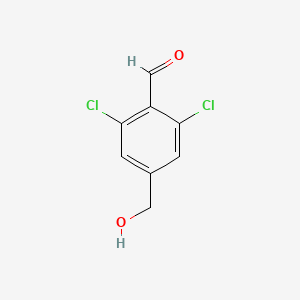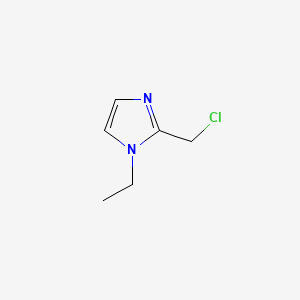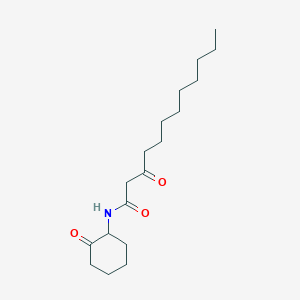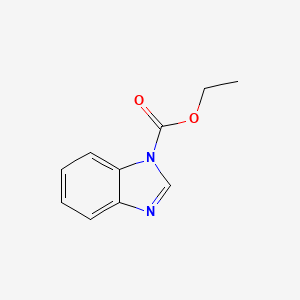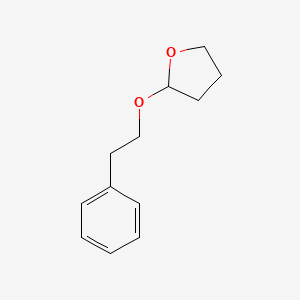
2-Phenethoxytetrahydrofuran
Übersicht
Beschreibung
2-Phenethoxytetrahydrofuran, also known as 2-(2-phenylethoxy)oxolane , is a chemical compound with the molecular formula C₁₂H₁₆O₂ . It falls within the class of compounds containing an unfused furan ring, albeit hydrogenated. The compound’s exact mass is 192.11500 g/mol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Pflieger and Muckensturn (1989) reported the efficient cyclisation of acetylenic alcohols and phenols to obtain substituted 2-methylene-tetrahydrofurans, highlighting a new pathway in organic synthesis (Pflieger & Muckensturn, 1989).
- Aito, Matsuo, and Aso (1967) synthesized configurational isomers of 2,5-dimethoxytetrahydrofuran as model compounds for cyclopolymers, providing insights into the behavior of methyl and methylene protons in NMR spectroscopy (Aito, Matsuo, & Aso, 1967).
Environmental and Industrial Applications :
- Evans and Dellinger (2005) explored the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol, which is relevant for understanding environmental pollutants and their formation processes (Evans & Dellinger, 2005).
- Horii et al. (2005) conducted a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process significant in green chemistry and industrial applications (Horii et al., 2005).
Biomedical and Biochemical Research :
- Liang, Gannett, and Gold (1995) utilized 2-Hydroperoxytetrahydrofuran to sequence cytosine and probe non-Watson-Crick DNA structures, demonstrating its application in molecular biology and genetics (Liang, Gannett, & Gold, 1995).
- Johnson, Dunstan, and Franks (2004) investigated the use of 2,5-dimethoxy-2,5-dihydrofuran as a temperature-controlled gelation agent for chitosan in biomedical applications, particularly in drug delivery systems (Johnson, Dunstan, & Franks, 2004).
Eigenschaften
IUPAC Name |
2-(2-phenylethoxy)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSZILIBYFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457930 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52767-51-8 | |
| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



